molecular formula C24H25N3O5S2 B2417640 (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-98-7

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2417640
CAS No.: 897616-98-7
M. Wt: 499.6
InChI Key: IEDGFWLOWQUMQJ-IZHYLOQSSA-N
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Description

(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound featuring a benzo[d]thiazole core, a sulfonamide group, and an ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This step often starts with the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzo[d]thiazole derivative with N,N-diallylsulfamoyl chloride under basic conditions.

    Formation of the Imine: The imine linkage is formed by reacting the sulfonamide derivative with 4-formylbenzoic acid.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the benzo[d]thiazole core is a common motif in many bioactive molecules. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate exerts its effects is primarily through interactions with biological targets such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the benzo[d]thiazole core can interact with various molecular targets, disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives share the benzo[d]thiazole core and are known for their biological activities.

    Sulfonamides: Compounds such as sulfanilamide are well-known for their antibacterial properties.

Uniqueness

What sets (Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate apart is the combination of these two functional groups in a single molecule, providing a unique set of chemical and biological properties that can be exploited for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

methyl 2-[2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-5-13-26(14-6-2)34(30,31)19-10-8-18(9-11-19)23(29)25-24-27(16-22(28)32-4)20-12-7-17(3)15-21(20)33-24/h5-12,15H,1-2,13-14,16H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDGFWLOWQUMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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